Lipophilicity Modulation: Quantified LogP Reduction vs. Unsubstituted 1,2-Benzisoxazole
The 7-hydroxy substitution in 1,2-Benzoxazol-7-ol significantly reduces lipophilicity compared to the parent 1,2-benzisoxazole core. This is a critical parameter for drug design, influencing membrane permeability and solubility [1]. The calculated LogP for the target compound is 1.5334 [2], while the calculated LogP for unsubstituted 1,2-benzisoxazole is 1.668 [1]. This difference corresponds to a predicted reduction in lipophilicity by approximately 0.13 LogP units.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.5334 |
| Comparator Or Baseline | 1,2-Benzisoxazole (unsubstituted): Calculated LogP = 1.668 |
| Quantified Difference | ΔLogP = -0.1346 (reduced lipophilicity) |
| Conditions | Computational prediction (standard LogP calculation models) |
Why This Matters
Lower lipophilicity can enhance aqueous solubility and potentially reduce non-specific binding, making 1,2-Benzoxazol-7-ol a more favorable scaffold or reference compound for specific assay conditions compared to its more lipophilic, unsubstituted analog.
- [1] SpringerMaterials. (n.d.). 1,2-benzoisoxazole. Retrieved from https://materials.springer.com/ View Source
- [2] YYBYY. (n.d.). Benzo[d]isoxazol-7-ol. CAS 55559-31-4. Retrieved from https://www.yybyy.com/cas/55559-31-4.html View Source
